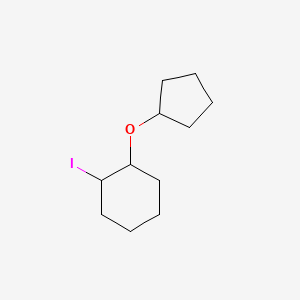
1-(Cyclopentyloxy)-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentyloxy)-2-iodocyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodine atom and a cyclopentyloxy group
Preparation Methods
The synthesis of 1-(Cyclopentyloxy)-2-iodocyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and cyclopentanol as the primary starting materials.
Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyloxy group through a reaction with an appropriate alkylating agent.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(Cyclopentyloxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclohexanone derivatives or reduction to form cyclohexane derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopentyloxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-2-iodocyclohexane involves its interaction with specific molecular targets. The iodine atom and cyclopentyloxy group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action include:
Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.
Modulation of Pathways: It can modulate biochemical pathways by influencing the activity of key enzymes or proteins.
Comparison with Similar Compounds
1-(Cyclopentyloxy)-2-iodocyclohexane can be compared with other similar compounds, such as:
1-(Cyclopentyloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine.
1-(Cyclopentyloxy)-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.
1-(Cyclopentyloxy)-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Properties
Molecular Formula |
C11H19IO |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
1-cyclopentyloxy-2-iodocyclohexane |
InChI |
InChI=1S/C11H19IO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8H2 |
InChI Key |
TVAKPWUIIXFZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CCCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
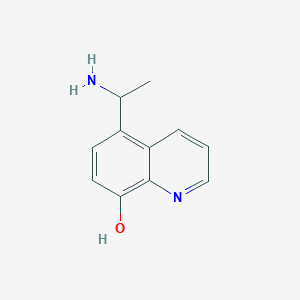
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)




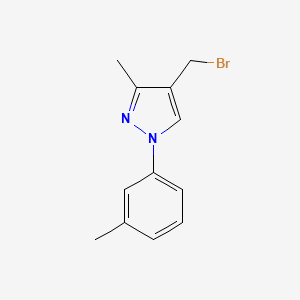
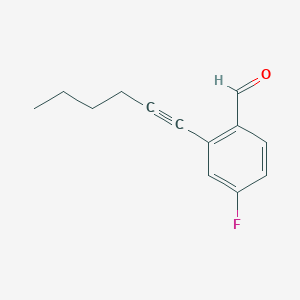

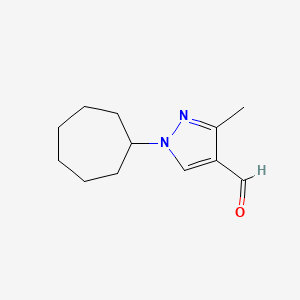
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
